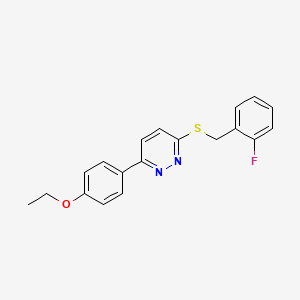

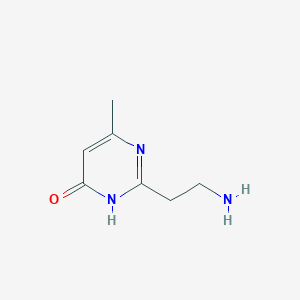

![molecular formula C16H14N4O2 B2538181 1-[1-(furan-3-carbonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole CAS No. 1797757-35-7](/img/structure/B2538181.png)

1-[1-(furan-3-carbonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-[1-(furan-3-carbonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole is a highly functionalized molecule that is likely to be synthesized through a cascade reaction involving a formal [3 + 2] cycloaddition followed by a ring-opening process. The presence of a furan moiety, an azetidine ring, and a triazole ring suggests a complex structure with multiple reactive sites that could lead to a variety of chemical transformations.

Synthesis Analysis

The synthesis of such a compound could potentially be achieved by a method similar to the one described in the first paper, where 2-furylcarbinols undergo a Lewis acid promoted cascade cycloaddition with alkyl or aryl azides to form a trisubstituted triazole motif. This process is characterized by the formation of a triazole ring and subsequent ring opening of the furan to yield an (E)-enone configuration . This method provides a step-economical approach to synthesize highly functionalized triazoles.

Molecular Structure Analysis

The molecular structure of this compound would include several distinct features: a furan ring, which is known for its reactivity due to aromaticity and electron-rich oxygen; an azetidine ring, which is a four-membered nitrogen-containing cycle; and a triazole ring, a five-membered heterocycle containing three nitrogen atoms. The triazole ring is a common motif in many pharmaceuticals and agrochemicals due to its stability and versatile reactivity.

Chemical Reactions Analysis

The compound could undergo various chemical reactions due to its functional groups. The furan ring could be involved in Diels-Alder reactions as a diene, while the azetidine ring could participate in nucleophilic opening reactions due to the strain of the four-membered ring. The triazole ring could engage in substitution reactions, given its multiple nitrogen atoms. The presence of the phenyl group also allows for electrophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, we can infer that the compound would exhibit properties typical of aromatic heterocycles. These might include moderate to high thermal stability, potential for varied reactivity based on the functional groups present, and a density that would be influenced by the presence of the phenyl group and the heterocyclic components. The compound's reactivity and stability would be key factors in its potential applications, which could range from pharmaceuticals to materials science.

科学的研究の応用

Antibacterial and Antioxidant Activities

Research on similar triazole derivatives has shown that these compounds can have significant antibacterial, antiurease, and antioxidant activities. For instance, derivatives synthesized from furan compounds and triazoles have demonstrated effective antiurease and antioxidant properties, suggesting their potential as candidates for developing new antibacterial and antioxidant agents (Sokmen et al., 2014).

Antimicrobial Activities Against Gram-negative Organisms

Nitrogen-carbon-linked (azolylphenyl)oxazolidinone derivatives, incorporating triazole moieties, have been prepared to expand the spectrum of activity to include Gram-negative bacteria. These compounds have shown good activity against Gram-negative organisms like Haemophilus influenzae and Moraxella catarrhalis, indicating their potential application in treating infections caused by these pathogens (Genin et al., 2000).

Antitubercular Agents

Novel azetidinone derivatives comprising a 1,2,4-triazole moiety have been designed and evaluated for anti-tubercular activity. These studies involved in silico designing and molecular docking experiments to identify potential drug candidates, highlighting the role of triazole derivatives in the development of new treatments for tuberculosis (Thomas et al., 2014).

Antiviral and HIV Inhibitors

Fused 1,2,4-triazoles have been synthesized and evaluated for their antiviral activity, specifically against HIV-1 and HIV-2. This includes the development of triazolothiadiazole and triazolothiadiazine derivatives as potent inhibitors, demonstrating the critical role of triazole derivatives in the search for new antiviral drugs (Khan et al., 2014).

Synthesis and Cytotoxicity for Cancer Treatment

Research on the synthesis of 1,2,4-triazole derivatives and their evaluation for cytotoxic activities against cancer cells indicates the potential of these compounds in the development of cancer therapies. This research highlights the versatility of triazole derivatives in medicinal chemistry and their potential application in designing new therapeutic agents (Popov et al., 2020).

将来の方向性

特性

IUPAC Name |

furan-3-yl-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c21-16(13-6-7-22-11-13)19-8-14(9-19)20-10-15(17-18-20)12-4-2-1-3-5-12/h1-7,10-11,14H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AROUHPYSKNTRAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=COC=C2)N3C=C(N=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

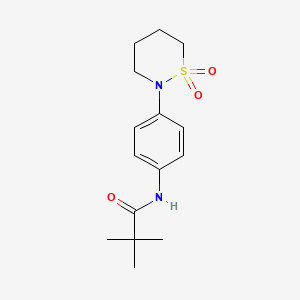

![2-[4-(Difluoromethoxy)phenyl]propan-2-amine;hydrochloride](/img/structure/B2538099.png)

![[3-(Pyridin-2-yl)pyrrolidin-3-yl]methanol dihydrochloride](/img/structure/B2538100.png)

![({5-[3-(Piperidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B2538115.png)

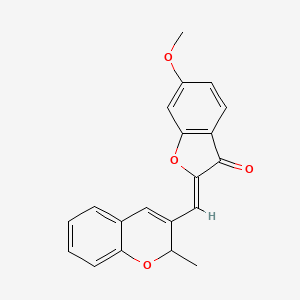

![ethyl 3-(4-methoxyphenyl)-4-oxo-5-(9H-xanthene-9-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2538116.png)

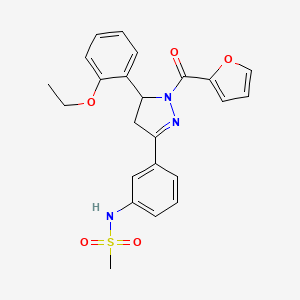

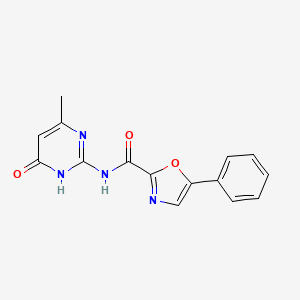

![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide](/img/structure/B2538117.png)

![4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}phenyl 4-fluorobenzenesulfonate](/img/structure/B2538119.png)

![1-(3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl)-4-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)